molecular formula C6H5ClN2OS B1595132 (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol CAS No. 24918-13-6

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

Cat. No.: B1595132
CAS No.: 24918-13-6
M. Wt: 188.64 g/mol
InChI Key: PWHRIJYPBNUZLZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for bicyclic heterocycles, where the base structure imidazo[2,1-b]thiazole indicates the fusion pattern between the imidazole and thiazole rings. The numbering system assigns position 6 to the chlorine substituent and position 5 to the hydroxymethyl group, reflecting the standardized numbering scheme for this particular heterocyclic framework. The molecular formula C₆H₅ClN₂OS reveals the compound's elemental composition, containing six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 188.64 grams per mole.

The structural architecture encompasses a fused bicyclic system where the imidazole ring shares two adjacent carbon atoms with the thiazole ring, creating a planar aromatic system that contributes to the compound's stability and reactivity patterns. The International Chemical Identifier string InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2 provides a unique digital fingerprint that enables precise identification in chemical databases. The Simplified Molecular Input Line Entry System representation C1=CSC2=NC(=C(N21)CO)Cl offers an alternative linear notation that captures the compound's connectivity pattern.

Structural elucidation techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the compound's three-dimensional arrangement and electronic properties. The hydroxymethyl group at position 5 introduces a center of polarity that significantly influences the compound's solubility characteristics and intermolecular interactions. The chlorine substituent at position 6 not only affects the electronic distribution within the aromatic system but also provides a reactive site for potential chemical modifications and derivatizations.

Table 1: Structural and Physical Properties of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Property Value Reference
Chemical Abstracts Service Number 24918-13-6
Molecular Formula C₆H₅ClN₂OS
Molecular Weight 188.64 g/mol
International Union of Pure and Applied Chemistry Name (6-chloroimidazo[2,1-b]thiazol-5-yl)methanol
Simplified Molecular Input Line Entry System C1=CSC2=NC(=C(N21)CO)Cl
International Chemical Identifier Key PWHRIJYPBNUZLZ-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry Research

The development of imidazothiazole chemistry traces its origins to the broader exploration of nitrogen and sulfur-containing heterocycles that began in the mid-twentieth century, when researchers recognized the potential of these bicyclic systems for pharmaceutical applications. Levamisole and tetramisole emerged as the pioneering drugs within the imidazo[2,1-b]thiazole family, demonstrating significant anthelmintic and immunomodulatory activities that established the therapeutic potential of this structural class. These early discoveries catalyzed extensive research into the synthesis and biological evaluation of imidazothiazole derivatives, leading to the identification of numerous compounds with diverse pharmacological properties.

The historical progression of imidazothiazole research has been marked by significant methodological advances in synthetic chemistry, including the development of one-pot synthesis approaches and multicomponent reactions that have streamlined the preparation of complex bicyclic structures. The Groebke-Blackburn-Bienaymé reaction, in particular, has emerged as a powerful tool for constructing imidazo[2,1-b]thiazole frameworks under mild conditions, enabling researchers to access diverse substitution patterns and functional group combinations. Microwave-assisted synthesis and catalyst-free approaches have further expanded the synthetic repertoire, making these compounds more accessible for systematic structure-activity relationship studies.

Research investigations into the biological applications of imidazothiazole scaffolds have revealed their potential as inhibitors of various cellular targets, including tubulin polymerization and ribosomal kinases. The discovery that certain imidazothiazole derivatives exhibit selective activity against specific protein isoforms has opened new avenues for drug design and development. Contemporary research has focused on understanding the molecular mechanisms underlying the biological activities of these compounds, with particular attention to their interactions with carbonic anhydrase enzymes and their potential as anticancer agents.

The evolution of analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, has facilitated the precise characterization of imidazothiazole derivatives and enabled the confirmation of their structural integrity. These technological advances have been instrumental in establishing reliable structure-activity relationships and guiding the rational design of new compounds with enhanced biological properties. The integration of computational chemistry approaches has further accelerated the discovery process by enabling the prediction of molecular properties and biological activities prior to synthesis.

Position Within Imidazo[2,1-b]thiazole Derivative Classification

(6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol occupies a distinctive position within the broader classification of imidazothiazole derivatives, representing a specific structural subclass characterized by halogen substitution and hydroxymethyl functionalization. The imidazothiazole family encompasses a diverse array of bicyclic heterocycles that contain both imidazole and thiazole rings in various fusion patterns, with the [2,1-b] connectivity pattern representing one of the most extensively studied arrangements. This particular fusion mode creates a planar aromatic system that exhibits unique electronic properties and reactivity patterns compared to other isomeric forms.

Within the imidazo[2,1-b]thiazole subclass, compounds can be further categorized based on their substitution patterns and functional group modifications. The presence of a chlorine atom at position 6 places this compound within the halogenated derivatives, which typically exhibit enhanced biological activity due to the electron-withdrawing effects of the halogen substituent. The hydroxymethyl group at position 5 introduces hydrophilic character and provides opportunities for further chemical elaboration through standard organic transformations.

Classification based on biological activity profiles reveals that (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol belongs to a subset of imidazothiazole derivatives that demonstrate selective enzyme inhibition properties. Research has shown that compounds within this structural class exhibit preferential activity against specific carbonic anhydrase isoforms, particularly the cytosolic isoform human carbonic anhydrase II, while showing minimal activity against other isoforms. This selectivity profile distinguishes these compounds from broad-spectrum inhibitors and positions them as potential leads for the development of isoform-selective therapeutics.

Table 2: Classification Framework for Imidazothiazole Derivatives

Classification Category Subcategory Characteristic Features Representative Examples
Fusion Pattern Imidazo[2,1-b]thiazole 2,1-b connectivity between rings (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol
Substitution Type Halogenated derivatives Presence of halogen atoms 6-chloro derivatives
Functional Groups Hydroxymethyl derivatives Presence of -CH₂OH groups Position 5 substituted compounds
Biological Activity Enzyme inhibitors Selective carbonic anhydrase activity Human carbonic anhydrase II selective

The synthetic accessibility of this compound class has been enhanced by the development of efficient synthetic methodologies, including amide coupling reactions using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole in dimethylformamide conditions. These established synthetic routes enable systematic exploration of structure-activity relationships and facilitate the preparation of compound libraries for biological screening. The modular nature of the synthesis allows for the introduction of diverse substituents at various positions of the imidazothiazole core, providing flexibility in compound design and optimization.

Properties

IUPAC Name

(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHRIJYPBNUZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318552
Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Molecular Weight

188.64 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24918-13-6
Record name 24918-13-6
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Record name (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
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Record name {6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methanol
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Preparation Methods

General Synthetic Strategy for Imidazo[2,1-b]thiazoles

A well-established route to imidazo[2,1-b]thiazoles involves the cyclocondensation of α-bromo ketones with thiourea to form 4-substituted 1,3-thiazol-2-amines, which are subsequently reacted with α-bromo ketones to yield 3,6-disubstituted imidazo[2,1-b]thiazoles. This method was detailed by Rajurkar et al. (2011), who synthesized various 3,6-disubstituted imidazo[2,1-b]thiazoles and confirmed their structures by FTIR, ^1H NMR, and GC-MS.

Key Steps:

  • Step 1: Reaction of α-bromo ketone with thiourea in ethanol under reflux for 4 hours to yield 4-substituted 1,3-thiazol-2-amines.
  • Step 2: Cyclocondensation of the thiazol-2-amine with another α-bromo ketone in ethanol under reflux for 12 hours to yield the imidazo[2,1-b]thiazole core.
  • Step 3: Isolation of the hydrobromide salt followed by neutralization with sodium carbonate solution to obtain the free base.
  • Step 4: Purification by recrystallization from ethanol.

This synthetic route is adaptable to introduce various substituents at the 3 and 6 positions of the imidazo-thiazole ring, including chloro substituents, by choosing appropriate α-bromo ketones and reaction conditions.

Preparation of the Hydroxymethyl Group at Position 5

The hydroxymethyl substituent (-CH2OH) at position 5 can be introduced by functional group transformation of a suitable precursor, such as a methyl or aldehyde group at the same position, through oxidation or reduction reactions.

For example, oxidation of a methyl group to an aldehyde followed by reduction to the corresponding alcohol is a common approach. Alternatively, direct substitution reactions on a suitable leaving group precursor can install the hydroxymethyl moiety.

Summary of Synthetic Route Proposal for (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Step Reaction Type Reagents & Conditions Outcome/Intermediate
1 Formation of 4-substituted thiazol-2-amine α-bromo ketone (with chloro substituent) + thiourea, reflux in ethanol, 4 h 4-substituted 1,3-thiazol-2-amine
2 Cyclocondensation Thiazol-2-amine + α-bromo ketone, reflux in ethanol, 12 h 3,6-disubstituted imidazo[2,1-b]thiazole hydrobromide salt
3 Neutralization and purification Treatment with sodium carbonate solution, recrystallization Free base imidazo[2,1-b]thiazole derivative
4 Functional group modification Oxidation/reduction or substitution to introduce -CH2OH at position 5 (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol

Detailed Research Findings and Analytical Data

Rajurkar et al. (2011) demonstrated the successful synthesis of 3,6-disubstituted imidazo[2,1-b]thiazoles, confirming the structures by spectral methods:

  • FTIR: Characteristic peaks for thiazole and imidazole rings.
  • [^1H NMR](pplx://action/followup): Signals corresponding to aromatic and aliphatic protons, confirming substitution patterns.
  • GC-MS: Molecular ion peaks consistent with expected molecular weights.

These methods provide a robust framework for verifying the successful synthesis of (6-Chloroimidazo[2,1-b]thiazol-5-yl)methanol after adaptation for the specific substituents.

Notes on Industrial Scale Preparation

Industrial synthesis would involve optimization of reaction parameters such as temperature, solvent choice, and purification methods to maximize yield and purity. The general approach would follow the laboratory-scale synthetic routes with scale-up considerations, including continuous flow methods or alternative greener solvents, as seen in analogous imidazo-thiazole syntheses.

Chemical Reactions Analysis

Types of Reactions

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol can be contextualized by comparing it to analogs with modifications at the 5- and 6-positions of the imidazothiazole core. Below is a detailed analysis:

Substituent Effects at the 6-Position

  • Chlorine vs. Phenyl Groups: Target Compound (6-Cl): The chlorine atom contributes to electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution reactions. This substitution is common in antimicrobial and anticancer agents. (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol: The phenyl group increases hydrophobicity, improving membrane permeability but reducing solubility. This analog (CAS 76919-41-0) has been explored in CNS drug candidates due to its ability to cross the blood-brain barrier.
  • Chlorine vs.

Modifications at the 5-Position

  • Hydroxymethyl vs. Ethyl Alcohol: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol: Replacing the hydroxymethyl group with ethanol (CAS 70327-72-9) marginally increases lipophilicity (logP ~1.2 vs. ~0.8 for the target compound), which may influence pharmacokinetic properties.
  • Hydroxymethyl vs. Ester/Cyanate Groups: Ethyl 3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate: The cyanoacrylate moiety enables conjugation with biomolecules, as seen in prodrug designs. However, ester derivatives often exhibit reduced metabolic stability compared to hydroxymethyl analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight logP* Key Applications
This compound 6-Cl, 5-CH2OH 214.67 ~0.8 Antimicrobial, Enzyme Inhibition
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol 6-Ph, 5-CH2OH 256.30 ~2.1 CNS Drug Candidates
[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol 6-OCH2CF3, 5-CH2OH 252.21 ~1.5 Cancer Immunotherapy
1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol 6-Cl, 5-CH(CH3)OH 202.65 ~1.2 Intermediate for Prodrugs

*Calculated using ChemDraw/BioByte ClogP.

Biological Activity

(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₅ClN₂OS
  • Molecular Weight : 188.63 g/mol
  • CAS Number : 24918-13-6
  • Melting Point : 168–170 °C
  • Purity : ≥95% .

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:

  • 5-HT6 Receptor Agonism : Research indicates that derivatives of this compound can act as potent agonists for the 5-HT6 receptor, which is implicated in cognitive functions and appetite regulation. For instance, a related compound demonstrated high affinity (Ki = 2 nM) and efficacy (Emax = 95.5%) in activating this receptor .
  • GABA Modulation : The compound has been shown to influence GABA levels in the rat frontal cortex, suggesting a role in modulating neurotransmission and potentially addressing conditions like anxiety and depression .

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Neuropharmacological Acts as an agonist for the 5-HT6 receptor, potentially influencing mood and cognition.
Anxiolytic Effects Modulates GABA levels, which may contribute to anxiolytic properties.
Cognitive Enhancement Potentially enhances cognitive functions through serotonergic pathways.

Study 1: Cognitive Enhancement

A study investigated the effects of a compound related to this compound on cognitive performance in rodents. The results indicated significant improvements in memory tasks when administered at specific dosages, correlating with increased serotonin levels in the brain .

Study 2: Anxiety Models

In a separate study focusing on anxiety-related behaviors, the administration of this compound led to decreased anxiety-like behaviors in animal models. The mechanism was attributed to enhanced GABAergic transmission, supporting its potential use in treating anxiety disorders .

Q & A

Q. What are the established synthetic routes for (6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol, and how do reaction conditions influence yields?

The compound can be synthesized via cyclization reactions using alkynylthioimidazole precursors. For example, gold-catalyzed cyclization of 2-alkynylthioimidazoles provides a high atom-economy route, with yields dependent on catalyst selection and reaction temperature (e.g., 70–80°C) . Alternative methods include microwave-assisted Hantzsch thiazole synthesis, where reaction time and microwave power critically affect product purity and yield .

Q. How can structural characterization of this compound be systematically performed?

Key techniques include:

  • IR spectroscopy : To confirm hydroxyl (-OH) and C-Cl stretches (e.g., 3200–3400 cm⁻¹ for -OH; ~700 cm⁻¹ for C-Cl) .
  • ¹H/¹³C NMR : Characteristic shifts for imidazothiazole protons (e.g., δ 7.5–8.5 ppm for aromatic protons) and methanol group protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry : Exact mass analysis (e.g., m/z 215.02 for [M+H]⁺) validates molecular formula .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or oxidoreductases (e.g., IDO1) using fluorometric assays .
  • Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC values ≤ 2 µg/mL indicate potency) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to aqueous media .
  • Purification : Recrystallization in hot acetic acid achieves >95% purity .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities?

  • X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL refines high-resolution data (≤2.0 Å) to resolve sulfur-aromatic interactions critical for ligand binding .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How can biological targets be identified using computational methods?

  • Molecular docking : Screen against PDB structures (e.g., 6KOF for IDO1 inhibition) to predict binding affinities .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with antimicrobial activity .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response validation : Re-test conflicting results using standardized protocols (e.g., IC₅₀ determination with triplicate measurements) .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays .

Q. How do structural modifications influence activity?

  • Substituent effects : Adding methyl groups at position 2 of the imidazothiazole ring (e.g., compound 16 ) increases anti-S. aureus activity (MIC 1 µg/mL vs. 2 µg/mL for parent compound) .
  • Methanol group replacement : Substituting -CH₂OH with -SO₂NH₂ enhances 5-HT6 receptor agonism (EC₅₀ = 10 nM) .

Q. What analytical workflows validate compound stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers at 37°C for 24 hours; monitor via HPLC .
  • Plasma stability assays : Incubate with human plasma and quantify remaining compound via LC-MS .

Q. How can synergistic effects with other therapeutics be explored?

  • Checkerboard assays : Combine with remdesivir or β-lactams to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol

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